methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate
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Overview
Description
Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound that features a tetrazole ring, a chromenone core, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps. One common approach is to start with the chromenone core, which is then functionalized to introduce the tetrazole ring and the ester group. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the tetrazole ring or the ester moiety .
Scientific Research Applications
Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action for Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring and chromenone core can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate: Similar in structure but with a phenyl group instead of the chromenone core.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have comparable biological activities.
Uniqueness
Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its combination of a tetrazole ring, chromenone core, and ester group.
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C16H16N4O5/c1-8-4-11(24-7-13-17-19-20-18-13)15-9(2)10(6-14(21)23-3)16(22)25-12(15)5-8/h4-5H,6-7H2,1-3H3,(H,17,18,19,20) |
InChI Key |
PPUBQGVLSBQZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=NNN=N3 |
Origin of Product |
United States |
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